molecular formula C10H8F3NO2 B1380883 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene CAS No. 730981-19-8

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B1380883
CAS No.: 730981-19-8
M. Wt: 231.17 g/mol
InChI Key: YUFZPBBBYFOWJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent. One common method involves the reaction of 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for obtaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.

    Addition Reactions: Reaction with alcohols to form urethanes.

    Substitution Reactions: Reaction with nucleophiles such as amines to form ureas.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

    Addition Reactions: Alcohols are used as reagents, and the reaction is often catalyzed by acids or bases.

    Substitution Reactions: Amines are used as nucleophiles, and the reaction can be carried out at room temperature or slightly elevated temperatures.

Major Products Formed

    Hydrolysis: Corresponding amines and carbon dioxide.

    Addition Reactions: Urethanes.

    Substitution Reactions: Ureas.

Scientific Research Applications

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Isocyanatoethyl)-4-methoxybenzene
  • 1-(2-Isocyanatoethyl)-4-chlorobenzene
  • 1-(2-Isocyanatoethyl)-4-fluorobenzene

Uniqueness

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate group and a trifluoromethoxy substituent on a benzene ring. The isocyanate moiety is known for its reactivity, particularly in forming carbamates and ureas, which are important in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)aniline with an appropriate isocyanate precursor. The general reaction can be summarized as follows:

4 trifluoromethoxy aniline+isocyanate1 2 Isocyanatoethyl 4 trifluoromethoxy benzene\text{4 trifluoromethoxy aniline}+\text{isocyanate}\rightarrow \text{1 2 Isocyanatoethyl 4 trifluoromethoxy benzene}

Anticancer Properties

Research indicates that compounds containing isocyanate groups exhibit significant anticancer properties. For instance, derivatives of isocyanates have been tested against various cancer cell lines, demonstrating moderate to high inhibitory effects. A study evaluating the antiproliferative activity of related compounds found that some exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This mechanism has been observed in various enzyme assays where related compounds inhibited key metabolic pathways.
  • Cell Signaling Modulation : The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and influencing cellular signaling pathways by modulating receptor activity.

Study on Antiproliferative Effects

A comparative study evaluated several derivatives of isocyanates, including this compound, for their antiproliferative effects against different human tumor cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with some achieving IC50 values as low as 0.004 μM against T-cell proliferation .

Neuroprotective Activity

In another investigation, related compounds were assessed for neuroprotective properties in models of ischemia/reperfusion injury. Compounds similar to this compound demonstrated significant attenuation of neuronal injury and showed antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Data Summary Table

Compound Biological Activity IC50 (μM) Cell Line Tested
This compoundAntiproliferative0.004T-cell proliferation
Related Isocyanate DerivativeNeuroprotectiveNot specifiedNeuronal models
Another Isocyanate CompoundAntioxidantNot specifiedIschemia/reperfusion injury

Properties

IUPAC Name

1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFZPBBBYFOWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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